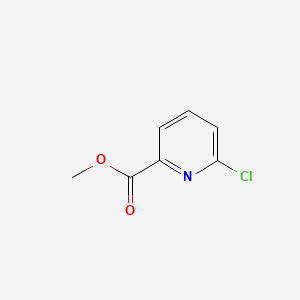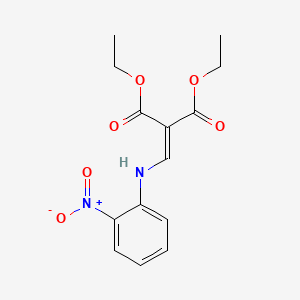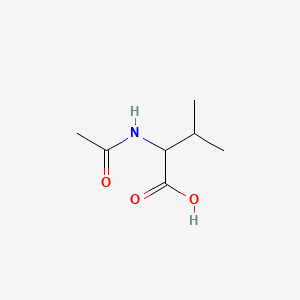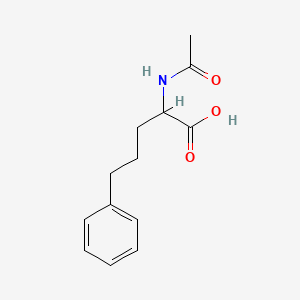
6-氯吡啶甲酸甲酯
概述
描述
Methyl 6-chloropicolinate is an organic compound with the molecular formula C₇H₆ClNO₂ It is a derivative of picolinic acid, where a chlorine atom is substituted at the 6-position of the pyridine ring, and the carboxylic acid group is esterified with a methyl group
科学研究应用
Methyl 6-chloropicolinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Methyl 6-chloropicolinate is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Mode of Action
It is known that the compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Biochemical Pathways
It is known that the compound can be used in the synthesis of certain biochemical compounds, suggesting that it may play a role in related biochemical pathways .
生化分析
Biochemical Properties
Methyl 6-chloropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it can be used in the synthesis of fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it is involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic targets.
Cellular Effects
Methyl 6-chloropicolinate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on TRPV1 receptors suggests it may play a role in pain perception and inflammation . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on cellular differentiation and proliferation, as RXR is crucial in regulating gene expression related to these processes .
Molecular Mechanism
At the molecular level, Methyl 6-chloropicolinate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its role in synthesizing TRPV1 antagonists involves binding to the TRPV1 receptor, thereby inhibiting its activity and reducing pain signals . Similarly, its involvement in RXR ligand synthesis suggests it may influence gene expression by modulating RXR activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloropicolinate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of Methyl 6-chloropicolinate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
Methyl 6-chloropicolinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it may be metabolized through pathways involving the folate cycle, methionine cycle, and transsulfuration pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 6-chloropicolinate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness, making it essential to understand its transport dynamics.
Subcellular Localization
The subcellular localization of Methyl 6-chloropicolinate plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid. A common method involves reacting 6-chloropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 6-chloropicolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The reaction mixture is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Types of Reactions:
Nucleophilic Substitution: The chlorine atom in the 6-position can be replaced by nucleophiles such as hydroxide ions or amines, leading to various substitution products.
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 6-chloropicolinic acid and methanol.
Friedel-Crafts Acylation: The compound can undergo acylation reactions with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst, introducing an acyl group onto the picolinate ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines; typically in aqueous or alcoholic solutions.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Friedel-Crafts Acylation: Acyl chlorides or acid anhydrides; Lewis acid catalysts like aluminum chloride.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents.
Alkylation: Alkyl halides, alkyl sulfonates; in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
相似化合物的比较
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 2-chloroisonicotinate
- Dimethyl pyridine-2,6-dicarboxylate
- Methyl 6-chloropyrazine-2-carboxylate
- Methyl 6-bromopyrazine-2-carboxylate
Comparison: Methyl 6-chloropicolinate is unique due to the presence of a chlorine atom at the 6-position of the picolinate ring, which significantly influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of nucleophilic substitution and acylation reactions. Its ester group also provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXBVMXSBEKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287569 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-55-1 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)









